N-((phenylimino)(p-tolyl)methyl)morpholine-4-carbothioamide
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Overview
Description
N-((phenylimino)(p-tolyl)methyl)morpholine-4-carbothioamide is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and a carbothioamide group
Preparation Methods
The synthesis of N-((phenylimino)(p-tolyl)methyl)morpholine-4-carbothioamide typically involves the reaction of morpholine with p-tolyl isothiocyanate and aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and maintaining the reaction temperature for a specific period . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Chemical Reactions Analysis
N-((phenylimino)(p-tolyl)methyl)morpholine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
N-((phenylimino)(p-tolyl)methyl)morpholine-4-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-((phenylimino)(p-tolyl)methyl)morpholine-4-carbothioamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the death of microbial cells or the reduction of oxidative stress in biological systems .
Comparison with Similar Compounds
N-((phenylimino)(p-tolyl)methyl)morpholine-4-carbothioamide can be compared with other similar compounds such as:
N-Phenylmorpholine-4-carbothioamide: This compound has a similar structure but lacks the p-tolyl group, which may affect its reactivity and biological activity.
N-acyl-morpholine-4-carbothioamides: These compounds have an acyl group instead of the phenylimino group, leading to different chemical and biological properties.
Piperidine-4-carbothioamide: This compound has a piperidine ring instead of a morpholine ring, which can influence its chemical behavior and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
(NE)-N-[anilino-(4-methylphenyl)methylidene]morpholine-4-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-15-7-9-16(10-8-15)18(20-17-5-3-2-4-6-17)21-19(24)22-11-13-23-14-12-22/h2-10H,11-14H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPCRIHJSCQSGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NC(=S)N2CCOCC2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\C(=S)N2CCOCC2)/NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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